N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide
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Overview
Description
N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide is a complex organic compound that features a benzamide core substituted with a pyridinyl and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide typically involves a multi-step process. One common method includes:
Formation of the Pyridinyl Intermediate: Starting with 3,5-dichloropyridine, the compound undergoes a halogenation reaction to introduce the necessary substituents.
Coupling Reaction: The pyridinyl intermediate is then coupled with 2-iodobenzoic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group, leading to the formation of iodinated quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The halogen atoms (chlorine and iodine) in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products:
Oxidation: Iodinated quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules.
Mechanism of Action
The mechanism by which N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity through halogen bonding interactions . Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
- N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-methylfuran-3-carboxamide
- N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide
Comparison: N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The iodine atom can participate in unique halogen bonding interactions, enhancing its binding affinity and specificity for certain biological targets .
Properties
CAS No. |
824952-76-3 |
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Molecular Formula |
C18H11Cl2IN2O |
Molecular Weight |
469.1 g/mol |
IUPAC Name |
N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide |
InChI |
InChI=1S/C18H11Cl2IN2O/c19-11-9-14(20)17(22-10-11)13-6-2-4-8-16(13)23-18(24)12-5-1-3-7-15(12)21/h1-10H,(H,23,24) |
InChI Key |
YQUXVFWJOOFBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=N2)Cl)Cl)NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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